Cefotiam dihydrochloride
Overview
Description
Cefotiam is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. Cefotiam is commonly used to treat a variety of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections .
Mechanism of Action
Target of Action
Cefotiam dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
This compound, as a beta-lactam antibiotic , exerts its bactericidal activity by inhibiting the final cross-linking stage of peptidoglycan production . This inhibition is achieved through its affinity for PBPs . By binding to these proteins, this compound disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The key biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is crucial for bacterial growth and survival. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties:
- Absorption : It is rapidly absorbed following intramuscular injection, with a bioavailability of 60% .
- Distribution : The volume of distribution is not available .
- Metabolism : There is no metabolism .
- Excretion : The compound is mostly and rapidly eliminated in unchanged form in urine .
- Half-life : The half-life is approximately 1 hour .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by some Gram-negative bacteria can reduce its effectiveness . Additionally, severe renal failure can significantly alter the elimination half-life of the drug, necessitating dose adjustments .
Biochemical Analysis
Biochemical Properties
Cefotiam dihydrochloride plays a crucial role in biochemical reactions by inhibiting the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . It interacts with penicillin-binding proteins, which are enzymes involved in the synthesis of the bacterial cell wall. By binding to these proteins, this compound prevents the formation of cross-links between peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting cell wall synthesis, which is critical for bacterial survival . This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, this compound can influence cell signaling pathways and gene expression in bacteria by disrupting the integrity of the cell wall . This disruption can lead to changes in cellular metabolism and the activation of stress response pathways in bacteria.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This binding inhibits the final cross-linking stage of peptidoglycan production, preventing the formation of a stable cell wall . The inhibition of cell wall synthesis leads to the weakening and eventual lysis of the bacterial cell. Additionally, this compound may induce changes in gene expression related to cell wall synthesis and stress response pathways in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies may result in the development of bacterial resistance, which can reduce its efficacy . Additionally, prolonged use of this compound may lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound effectively treats bacterial infections by inhibiting cell wall synthesis . At higher doses, it may cause toxic or adverse effects, such as nephrotoxicity and hepatotoxicity . Threshold effects observed in animal studies indicate that there is a dose-dependent relationship between this compound and its efficacy and toxicity .
Metabolic Pathways
This compound is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, which contributes to its stability and effectiveness . The primary metabolic pathway involves renal excretion, with the compound being filtered and excreted by the kidneys . This pathway ensures that this compound remains active in the body for an extended period, allowing it to exert its antibacterial effects .
Transport and Distribution
This compound is rapidly absorbed following intramuscular injection, with a bioavailability of approximately 60% . It is distributed throughout the body, with a volume of distribution that is 2 to 3 times higher than that of most other cephalosporins . The compound is transported in the bloodstream and can penetrate various tissues, including the respiratory tract, skin, and soft tissues . This distribution allows this compound to effectively target and treat bacterial infections in different parts of the body .
Subcellular Localization
This compound primarily localizes to the bacterial cell wall, where it exerts its bactericidal effects . The compound targets penicillin-binding proteins, which are located on the inner membrane of the bacterial cell wall . By binding to these proteins, this compound inhibits cell wall synthesis and induces cell lysis . The subcellular localization of this compound is critical for its effectiveness as an antibiotic, as it ensures that the compound reaches its target site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefotiam can be synthesized through several methods. One common method involves the reaction of 7-aminocephalosporanic acid (7-ACA) with various reagents. For example, 7-ACA can be reacted with 2-amino-4-thiazolyl acetic acid to form cefotiam. The reaction typically involves the use of solvents such as acetonitrile and water, and the pH is controlled using triethylamine .
Industrial Production Methods
In industrial settings, cefotiam hydrochloride is often prepared for injection. The process involves dissolving egg lecithin and cholesterol in anhydrous alcohol, followed by the addition of a buffer solution. The mixture is then filtered and hydrated to form blank liposomes. Cefotiam and other agents are added to the liposomes, and the mixture is cooled to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cefotiam undergoes various chemical reactions, including:
Oxidation: Cefotiam can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in cefotiam, altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the cefotiam molecule, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in the reactions of cefotiam include oxidizing agents, reducing agents, and various acids and bases. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of cefotiam depend on the specific reaction conditions. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted cefotiam compounds .
Scientific Research Applications
Cefotiam has a wide range of scientific research applications, including:
Chemistry: Cefotiam is used as a model compound in studies of beta-lactam antibiotics and their chemical properties.
Biology: Researchers use cefotiam to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls.
Medicine: Cefotiam is used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Cefotiam is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems .
Comparison with Similar Compounds
Cefotiam is part of the cephalosporin class of antibiotics, which includes several similar compounds:
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: Known for its long half-life and broad-spectrum activity, making it useful for treating a wide range of infections.
Cefuroxime: A second-generation cephalosporin with activity against both Gram-positive and Gram-negative bacteria, but with a different spectrum compared to cefotiam .
Cefotiam is unique in its specific activity profile and pharmacokinetic properties, making it suitable for certain clinical applications where other cephalosporins may not be as effective .
Properties
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022763 | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.29e+00 g/L | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61622-34-2, 66309-69-1 | |
Record name | Cefotiam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefotiam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotiam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotiam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTIAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefotiam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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